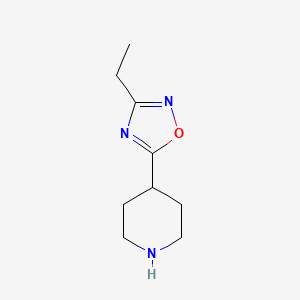

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQDWAPTOMWGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639912 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-48-9 | |

| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: A Potent Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, a validated synthetic route, and an in-depth analysis of its pharmacological activity as a muscarinic cholinergic agonist. Drawing upon established methodologies for analogous compounds, this guide offers detailed experimental protocols and elucidates the mechanism of action, positioning this compound as a promising lead compound for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease.

Introduction: The Significance of the 1,2,4-Oxadiazole-Piperidine Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. When coupled with a piperidine moiety, it forms a core structure that has been successfully employed in the design of various bioactive molecules. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific compound, this compound, has emerged as a molecule of interest due to its structural similarity to known muscarinic cholinergic agonists, suggesting its potential as a therapeutic agent for neurological conditions characterized by cholinergic deficits.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O | [1] |

| Molecular Weight | 181.24 g/mol | [1] |

| Synonyms | 3-ethyl-5-(piperidin-4-yl)-1,2,4-oxadiazole | [1] |

| Solubility | Slightly soluble in water | [1] |

| Stability | Stable under recommended storage conditions. Should be stored away from oxidizing agents. | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established multi-step sequence, adapted from methodologies reported for analogous compounds. The general strategy involves the formation of the 1,2,4-oxadiazole ring from an appropriate amidoxime and a carboxylic acid derivative, followed by manipulations of the piperidine ring.

DOT Script of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established synthetic methods for similar 1,2,4-oxadiazole derivatives.

Step 1: Synthesis of Propionamidoxime

-

To a solution of propionitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium bicarbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield propionamidoxime as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-isonipecotic acid

-

Dissolve isonipecotic acid (1 equivalent) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.5 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-isonipecotic acid.

Step 3: Synthesis of tert-Butyl this compound-1-carboxylate

-

To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add propionamidoxime (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the N-Boc protected intermediate.

Step 4: Synthesis of this compound

-

Dissolve the tert-butyl this compound-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in dioxane (4M) or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 2-4 hours.

-

Evaporate the solvent to dryness to yield the hydrochloride salt of the final product.

-

The free base can be obtained by neutralization with a suitable base and extraction.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~3.20-3.30 (m, 2H, piperidine H-2eq, H-6eq)

-

~2.80-2.90 (m, 2H, piperidine H-2ax, H-6ax)

-

~3.00-3.10 (m, 1H, piperidine H-4)

-

~2.75 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

-

~2.00-2.10 (m, 2H, piperidine H-3eq, H-5eq)

-

~1.80-1.90 (m, 2H, piperidine H-3ax, H-5ax)

-

~1.30 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

-

A broad singlet for the piperidine NH proton would also be expected, its chemical shift being dependent on concentration and solvent.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~175.0 (C=N of oxadiazole)

-

~168.0 (C=N of oxadiazole)

-

~45.0 (piperidine C-2, C-6)

-

~35.0 (piperidine C-4)

-

~30.0 (piperidine C-3, C-5)

-

~20.0 (-CH₂CH₃)

-

~11.0 (-CH₂CH₃)

Mass Spectrometry (ESI+):

-

m/z = 182.13 [M+H]⁺

Pharmacological Profile: A Muscarinic Cholinergic Agonist

The primary pharmacological action of this compound is believed to be agonism at muscarinic acetylcholine receptors (mAChRs). This is strongly supported by studies on structurally similar compounds, particularly 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine derivatives, which have shown potent muscarinic agonist activity.

Mechanism of Action

Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine. Agonism at these receptors, particularly the M1 subtype in the brain, is a key therapeutic strategy for enhancing cognitive function.

DOT Script of the Signaling Pathway:

Caption: Proposed signaling pathway of this compound via M1 muscarinic receptor activation.

The binding of this compound to the M1 muscarinic receptor is expected to activate the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C. These downstream signaling events ultimately lead to increased neuronal excitability and are associated with improvements in learning and memory.

In Vitro and In Vivo Evaluation (Projected)

Based on the available literature for analogous compounds, a comprehensive evaluation of this compound would involve the following assays:

In Vitro Assays:

-

Receptor Binding Assays: To determine the binding affinity (Ki) for different muscarinic receptor subtypes (M1-M5) using radioligand displacement studies.

-

Functional Assays: To measure the agonist efficacy (EC₅₀ and Emax) through assays such as GTPγS binding or calcium mobilization in cells expressing specific muscarinic receptor subtypes.

In Vivo Models:

-

Cognitive Enhancement Models: Evaluation in animal models of cognitive impairment, such as the Morris water maze or passive avoidance tests in scopolamine-induced amnesia models.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.

Therapeutic Potential and Future Directions

The structural features and predicted pharmacological profile of this compound make it a compelling candidate for further investigation as a treatment for cognitive disorders, most notably Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. By acting as a muscarinic agonist, this compound could potentially compensate for this deficit and improve cognitive function.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, reproducible synthesis and full spectroscopic characterization are paramount.

-

Comprehensive Pharmacological Profiling: Elucidating the precise affinity and efficacy at all muscarinic receptor subtypes is crucial to understand its potential therapeutic window and side-effect profile.

-

Lead Optimization: Structure-activity relationship (SAR) studies could be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Rigorous testing in relevant animal models of Alzheimer's disease is necessary to validate its therapeutic potential and assess its safety profile.

Conclusion

This compound represents a promising chemical entity within the landscape of neurotherapeutics. Its foundation on the robust 1,2,4-oxadiazole-piperidine scaffold, combined with strong evidence pointing towards muscarinic receptor agonism, provides a solid rationale for its further development. This technical guide has outlined its key attributes, a plausible synthetic strategy, and a clear mechanism of action, offering a valuable resource for researchers dedicated to advancing treatments for cognitive disorders.

References

- Sauerberg, P., Olesen, P. H., Nielsen, L., & Andersen, K. E. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692.

- Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Sauerberg, P., & Olesen, P. H. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345. Washington, DC: U.S.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar N-heterocyclic compounds. This document emphasizes the rationale behind experimental choices and the integration of data from multiple analytical techniques to ensure unambiguous structure confirmation.

Introduction and Synthetic Strategy

The compound this compound is a molecule of interest due to the prevalence of both the piperidine and 1,2,4-oxadiazole moieties in medicinally active compounds. The piperidine ring is a common scaffold in pharmaceuticals, while the 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often used to improve metabolic stability and other pharmacokinetic properties. A definitive structural confirmation is paramount for any further biological evaluation or drug development activities.

A plausible and efficient synthetic route is essential for obtaining the target compound for analysis. The most widely applied method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from an amidoxime and a carboxylic acid derivative.[1] In this case, we propose the reaction of propanamidoxime with N-Boc-isonipecotoyl chloride, followed by deprotection of the piperidine nitrogen.

Proposed Synthetic Pathway:

A common route for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is through the reaction of an amidoxime with an acyl chloride.[2] This approach is favored for its efficiency and generally good yields. The synthesis of this compound can be logically approached in two main stages: the formation of the 1,2,4-oxadiazole ring with a protected piperidine moiety, followed by the deprotection of the piperidine nitrogen.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

The initial step involves the reaction of propanamidoxime with a commercially available piperidine derivative, such as piperidine-1,4-dicarbonyl chloride, where one of the carbonyl chlorides is protected as a tert-butyloxycarbonyl (Boc) group. The amidoxime's amino group attacks the acyl chloride, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.

Step 2: Deprotection to Yield this compound

The Boc protecting group on the piperidine nitrogen is then removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the final target compound.

This synthetic approach provides a clear basis for the expected structure, which will then be rigorously confirmed through the analytical techniques detailed below.

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is never reliant on a single analytical technique. Instead, it is a process of gathering and correlating evidence from multiple, complementary methods.[3] Our workflow for confirming the structure of this compound is a self-validating system, where the data from each step logically supports and is supported by the others.

Caption: Workflow for Synthesis and Structure Elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Mass spectrometry is the first-line technique to confirm that the reaction has produced a compound of the expected molecular weight.[4] High-resolution mass spectrometry (HRMS) further provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode is chosen as the piperidine nitrogen is basic and readily protonated.

-

Sample Preparation: The sample is dissolved in methanol with 0.1% formic acid to aid in protonation.

-

Data Acquisition: A full scan is acquired over a mass range of m/z 50-500.

Predicted Data and Interpretation

The molecular formula of this compound is C9H15N3O. The expected monoisotopic mass is 181.1215 g/mol .

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C9H15N3O | Consistent with the proposed structure. |

| Calculated Exact Mass | 181.1215 | The theoretical mass of the neutral molecule. |

| [M+H]⁺ (protonated) | 182.1293 | The expected primary ion observed in ESI+ mode. |

The observation of a prominent ion at m/z 182.1293 in the HRMS spectrum would be the first strong piece of evidence supporting the successful synthesis of the target compound.

Tandem MS (MS/MS) for Fragmentation Analysis

To gain further structural information, the [M+H]⁺ ion at m/z 182.1293 is selected for collision-induced dissociation (CID). The fragmentation pattern provides clues about the connectivity of the molecule.

Caption: Predicted MS/MS Fragmentation Pathway.

The fragmentation of piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[5] We would anticipate characteristic fragments corresponding to the piperidine ring and the ethyl-oxadiazole moiety.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, which correspond to specific functional groups.[6]

Experimental Protocol

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (NaCl or KBr).

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Predicted Vibration | Interpretation |

| ~3300 (broad) | N-H stretch | Presence of the secondary amine in the piperidine ring. |

| 2950-2850 | C-H stretch (aliphatic) | Corresponds to the ethyl and piperidine C-H bonds. |

| ~1620 | C=N stretch | Characteristic of the 1,2,4-oxadiazole ring.[6] |

| ~1100 | C-O stretch | Associated with the C-O bond within the oxadiazole ring. |

The presence of a broad N-H stretch and the characteristic C=N stretch would provide strong evidence for the piperidine and oxadiazole rings, respectively. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the complete reaction of the acyl chloride precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the complete carbon and proton framework of the molecule, confirming connectivity and the chemical environment of each atom.

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules.[7] We will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HSQC) for an unambiguous assignment.

Experimental Protocol

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.

-

Experiments: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Data and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.20 | m | 2H | H-2', H-6' (axial) | Protons on carbons adjacent to the piperidine nitrogen, deshielded. |

| ~2.80 | m | 2H | H-2', H-6' (equatorial) | Protons on carbons adjacent to the piperidine nitrogen. |

| ~2.75 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl group. |

| ~2.10 | m | 1H | H-4' | Methine proton on the piperidine ring, deshielded by the oxadiazole. |

| ~1.90 | m | 2H | H-3', H-5' (axial) | Protons on the piperidine ring. |

| ~1.70 | m | 2H | H-3', H-5' (equatorial) | Protons on the piperidine ring. |

| ~1.60 | br s | 1H | N-H | Exchangeable proton of the piperidine amine. |

| ~1.30 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene group. |

Predicted ¹³C NMR Data and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178.0 | C-5 (Oxadiazole) | Carbon of the oxadiazole ring attached to the piperidine. |

| ~169.0 | C-3 (Oxadiazole) | Carbon of the oxadiazole ring attached to the ethyl group. |

| ~45.0 | C-2', C-6' | Carbons adjacent to the nitrogen in the piperidine ring.[8] |

| ~35.0 | C-4' | Carbon of the piperidine ring attached to the oxadiazole. |

| ~31.0 | C-3', C-5' | Carbons in the piperidine ring. |

| ~22.0 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~11.0 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

2D NMR for Final Confirmation

-

COSY: A COSY spectrum will show correlations between coupled protons. We expect to see a clear spin system for the ethyl group (-CH₂-CH₃) and correlations between the protons on the piperidine ring (H-2'/H-3', H-3'/H-4', etc.).

-

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon. This experiment will definitively link the proton and carbon assignments listed in the tables above, leaving no ambiguity in the final structure.

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved through the systematic application and integration of multiple analytical techniques. The process begins with HRMS to confirm the molecular formula. FTIR then provides evidence for the key functional groups. Finally, a comprehensive set of 1D and 2D NMR experiments elucidates the precise connectivity of all atoms in the molecule. Each piece of data validates the others, leading to an unequivocal confirmation of the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and is a foundational practice in modern drug discovery and development.

References

- Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348.

- Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643.

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

- Pace, A., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

- Golushko, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

- RSC. (2022).

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

- Marzullo, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. STEBICEF, Università degli Studi di Palermo.

-

Oxford University Press. (n.d.). A Practical Guide to Structure Determination in Organic Chemistry. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. (2006). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]

- Srivastava, R. M., et al. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(2012), 1-5.

-

El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[6][9]Oxadiazole,[9][10]Triazole, and[9][10]Triazolo[4,3-b][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 290.

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- National Center for Biotechnology Information. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

- National Center for Biotechnology Information. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

-

YouTube. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journalspub.com [journalspub.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, synthesis, physicochemical properties, and established applications, with a particular focus on its role as a scaffold in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine derivative containing a 1,2,4-oxadiazole ring. The precise substitution pattern is crucial for its chemical and biological properties.

| Identifier | Value |

| CAS Number | 912761-48-9[1] |

| Molecular Formula | C9H15N3O[1] |

| Molecular Weight | 181.239 g/mol [1] |

| IUPAC Name | 3-ethyl-5-(piperidin-4-yl)-1,2,4-oxadiazole[1] |

| SMILES | CCC1=NOC(=N1)C2CCNCC2[1] |

| Solubility | Slightly soluble in water.[1] Soluble in organic solvents like acetone, DMSO, and ethanol.[2] |

| Storage | Stable under recommended storage conditions. Should be stored away from oxidizing agents.[1] |

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves a multi-step synthetic route. A general and adaptable approach is outlined below, based on established methodologies for the formation of the 1,2,4-oxadiazole ring system. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.

A common synthetic strategy involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acid chloride or an ester, followed by a cyclization step.

Experimental Protocol: A General Synthetic Approach

Step 1: Synthesis of the Amidoxime Intermediate

The synthesis begins with the preparation of the requisite amidoxime from the corresponding nitrile.

-

Dissolve the nitrile precursor in a suitable solvent, such as ethanol or methanol.

-

Add a solution of hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium bicarbonate) to the nitrile solution.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the product can be isolated by filtration or extraction.

Step 2: Acylation of the Amidoxime

The amidoxime is then acylated with an appropriate acylating agent.

-

Dissolve the amidoxime in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the cooled solution. A base, such as triethylamine or pyridine, is often added to scavenge the acid byproduct.

-

Allow the reaction to warm to room temperature and stir until completion.

Step 3: Cyclization to the 1,2,4-Oxadiazole Ring

The final step is the cyclization of the acylated amidoxime to form the 1,2,4-oxadiazole ring. This is typically achieved by heating the intermediate, sometimes in the presence of a dehydrating agent or a base.

-

The crude acylated intermediate can be heated in a high-boiling point solvent, such as toluene or xylene, to effect thermal cyclization.

-

Alternatively, the cyclization can be promoted by treatment with a base, such as sodium hydride or potassium carbonate, in a suitable solvent.

-

The final product is then purified using standard techniques like column chromatography or recrystallization.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups. The piperidine ring is also a common feature in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel drug candidates.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have shown significant potential as anticancer agents.[3] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have demonstrated sub-micromolar potency against prostate, colon, and lung cancer models by inhibiting VEGFR-2 tyrosine kinase.[4]

Hedgehog Pathway Inhibition

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer. Piperidine-oxadiazole derivatives, such as 4-(3-(thien-2-yl)-1,2,4-oxadiazol-5-yl)piperidine, have been patented as Smoothened (Smo) antagonists for the inhibition of this pathway, with potential applications in treating cancers like basal cell carcinoma and medulloblastoma.[4]

Other Therapeutic Areas

The versatility of the 1,2,4-oxadiazole scaffold extends to other therapeutic areas. Molecules containing this core have been investigated for a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory effects.[5]

Logical Relationships and Workflow

The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from initial design to preclinical evaluation.

Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.

Signaling Pathway Involvement

As previously mentioned, derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been shown to inhibit the Hedgehog signaling pathway. The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves its inhibition of Smoothened (Smo). Activated Smo then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.

Caption: Inhibition of the Hedgehog signaling pathway by 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives at the level of Smoothened.

Conclusion

This compound is a valuable chemical entity with a confirmed CAS number and a range of potential applications in drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and beyond. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold.

References

-

Jadhav, S. B., & Gaikwad, D. D. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4955. [Link]

-

Nowak, M., & Gzella, A. K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

-

Kowalski, K., & Rymarczyk-Machał, M. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(22), 5431. [Link]

Sources

- 1. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine (EVT-13303402) [evitachem.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine. As direct experimental data for this specific molecule is not yet widely published, this document synthesizes information from extensive research on its core chemical scaffolds—the 1,2,4-oxadiazole and piperidine moieties—to propose and detail the most probable biological activities. This analysis is intended to provide a robust framework for researchers and drug development professionals initiating investigations into this compound.

Introduction: A Molecule of Therapeutic Promise

This compound is a heterocyclic compound that merges two pharmacologically significant structural motifs: the 1,2,4-oxadiazole ring and a piperidine scaffold. The 1,2,4-oxadiazole class is known for a wide array of biological activities, including muscarinic agonism and anticancer properties.[1][2][3][4] The piperidine ring is a common feature in many centrally active drugs and ligands for G-protein coupled receptors (GPCRs).[5][6] The combination of these two moieties in this compound suggests a high potential for therapeutic utility, warranting a thorough investigation into its mechanism of action. This guide will focus on two primary putative mechanisms: muscarinic receptor agonism and tubulin polymerization inhibition.

Part 1: Putative Mechanism as a Muscarinic Receptor Agonist

A significant body of literature demonstrates that 1,2,4-oxadiazole derivatives can function as potent and effective agonists at muscarinic acetylcholine receptors.[2][3][4][7] These G-protein coupled receptors are integral to the regulation of numerous physiological functions in both the central and peripheral nervous systems.

Hypothesized Signaling Pathway

As a putative muscarinic agonist, this compound would bind to and activate muscarinic receptors, leading to the initiation of downstream signaling cascades. The specific pathway activated would depend on the receptor subtype (M1-M5). For instance, activation of the M1, M3, and M5 receptors, which couple to Gq/11 proteins, would stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Conversely, activation of M2 and M4 receptors, coupled to Gi/o proteins, would inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Experimental workflow for validating muscarinic agonism.

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:

| Receptor Subtype | Hypothetical Ki (nM) |

| M1 | 50 |

| M2 | 800 |

| M3 | 75 |

| M4 | 1200 |

| M5 | 150 |

Objective: To determine the functional potency (EC₅₀) and efficacy of the compound as an agonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing a specific human muscarinic receptor subtype (e.g., M1).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax) relative to a known full agonist like acetylcholine.

Hypothetical Data Summary:

| Receptor Subtype | Hypothetical EC₅₀ (nM) | Efficacy (% of Acetylcholine) |

| M1 | 120 | 95% |

| M3 | 180 | 90% |

| M5 | 350 | 85% |

Part 2: Putative Mechanism as a Tubulin Polymerization Inhibitor

Research has identified certain 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives as a novel class of antiproliferative agents that function by inhibiting tubulin polymerization. [8]This mechanism is distinct from receptor-mediated signaling and represents a potential avenue for anticancer therapeutic development.

Hypothesized Mechanism of Action

Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these agents can prevent its polymerization into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Experimental Validation

A two-tiered approach is recommended to investigate this putative mechanism: a direct biochemical assay to confirm interaction with tubulin, followed by cell-based assays to observe the downstream cellular consequences.

Caption: Experimental workflow for validating tubulin inhibition.

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

Methodology:

-

Reagents: Use purified bovine or porcine brain tubulin.

-

Assay Setup: In a 96-well plate, combine a tubulin solution with a polymerization buffer (containing GTP) and varying concentrations of the test compound.

-

Initiation of Polymerization: Incubate the plate at 37°C to induce polymerization.

-

Measurement: Monitor the change in absorbance or fluorescence over time. Tubulin polymerization can be measured by the increase in light scattering (turbidity) at 340 nm.

-

Data Analysis: Determine the rate and extent of polymerization for each compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Hypothetical Data Summary:

| Compound | Hypothetical IC₅₀ (µM) |

| This compound | 1.5 |

| Paclitaxel (Stabilizer Control) | N/A |

| Colchicine (Inhibitor Control) | 0.8 |

Objective: To assess the antiproliferative activity of the compound and determine if it induces mitotic arrest in cancer cells.

Methodology:

-

Cell Culture: Seed a cancer cell line (e.g., HeLa or A549) in 96-well plates for viability assays and on coverslips for microscopy.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours.

-

Cell Viability Assay (MTT):

-

Add MTT reagent to the wells and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine the percentage of viable cells relative to a vehicle control.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Mitotic Arrest Analysis:

-

Fix the cells grown on coverslips.

-

Stain the DNA with a fluorescent dye (e.g., DAPI) and stain microtubules with an anti-tubulin antibody.

-

Visualize the cells using fluorescence microscopy and quantify the percentage of cells in mitosis (characterized by condensed chromosomes and the formation of a mitotic spindle).

-

Hypothetical Data Summary:

| Cell Line | Hypothetical GI₅₀ (µM) | Mitotic Index at 2x GI₅₀ (% of cells) |

| HeLa | 2.1 | 75% |

| A549 | 3.5 | 68% |

| Control | N/A | 5% |

Part 3: Other Potential Mechanisms of Action

The structural components of this compound also suggest other potential biological targets that warrant consideration for secondary screening.

-

Sigma-1 and Histamine H3 Receptor Antagonism: The piperidine moiety is a key structural feature in many ligands for both sigma-1 and histamine H3 receptors. [5][6]Antagonism at these receptors has therapeutic potential in neuropathic pain and cognitive disorders, respectively. Binding assays for these receptors could reveal additional activities.

-

GABA-A Receptor Modulation: Some heterocyclic compounds, including certain oxadiazole derivatives, have been shown to interact with the GABA-A receptor, suggesting a potential role in modulating inhibitory neurotransmission and possible anticonvulsant effects. [9][10]

Conclusion

Based on a comprehensive analysis of the existing scientific literature on its constituent chemical scaffolds, this compound emerges as a compound with significant therapeutic potential. The most probable primary mechanisms of action are muscarinic receptor agonism and inhibition of tubulin polymerization . The experimental workflows detailed in this guide provide a clear and logical path for the empirical validation of these hypotheses. Further investigation into these and other potential mechanisms will be crucial in elucidating the full pharmacological profile of this promising molecule and guiding its future development as a potential therapeutic agent.

References

-

Białas, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Ivashchenko, A. V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Medicinal Chemistry Research, 23(7), 3379–3389. [Link]

-

Al-Hourani, B. J. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(22), 1290-1296. [Link]

-

Orlek, B. S., et al. (1991). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 34(9), 2726–2735. [Link]

-

de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6904–6940. [Link]

-

Li, Y., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

-

Macor, J. E., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(5), 1369–1375. [Link]

-

Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarini. ACS Publications. [Link]

-

Sheremetev, A. B., & Yudin, I. L. (2021). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews, 90(10), 1257-1282. [Link]

-

Hurst, D. P., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1776-1781. [Link]

-

Kumar, S., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]

-

ChEMBL. (2003). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. EMBL-EBI. [Link]

-

Głowacka, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

-

Freedman, S. B., et al. (1989). A Novel Series of Non-Quaternary Oxadiazoles Acting as Full Agonists at Muscarinic Receptors. British Journal of Pharmacology, 98(3), 859–868. [Link]

-

Kumar, S., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5865-5871. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

Szałata, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 169–185. [Link]

-

da Silva, A. C. G., et al. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]

-

Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]

-

Szałata, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 169-185. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine literature review

An In-depth Technical Guide to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] Its unique bioisosteric properties, serving as a stable replacement for amide and ester functionalities, have made it a valuable scaffold in the design of novel therapeutic agents.[2] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1] This guide focuses on a specific class of these compounds: 4-(1,2,4-oxadiazol-5-yl)piperidines, with a particular interest in the 3-ethyl substituted analog, this compound. While literature on this exact molecule is sparse, a comprehensive review of its closely related analogs provides a strong foundation for understanding its synthesis, potential biological activities, and therapeutic applications. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the chemical synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

Chemical Synthesis

The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives typically involves a multi-step process culminating in the formation of the 1,2,4-oxadiazole ring. A common and effective strategy is the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclization step. The following sections detail a generalized, yet robust, protocol for the synthesis of the core scaffold, which can be adapted for the specific synthesis of this compound.

General Synthetic Scheme

A prevalent method for constructing the 5-substituted-1,2,4-oxadiazole ring involves the acylation of an amidoxime followed by cyclodehydration. For the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine analogs, a piperidine-4-carboxylic acid derivative is a key starting material.

Experimental Protocol: Synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine Core

This protocol is adapted from methodologies reported for the synthesis of analogous compounds.[3]

Step 1: Preparation of N-Boc-piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc)₂O portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Formation of the 1,2,4-Oxadiazole Ring

-

In a reaction vessel, combine N-Boc-piperidine-4-carboxylic acid, the desired amidoxime (e.g., propanamidoxime for the 3-ethyl analog), and a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

-

Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to the mixture in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for several hours. This step facilitates the acylation of the amidoxime.

-

The subsequent cyclization to form the 1,2,4-oxadiazole ring can be achieved by heating the reaction mixture.

-

After completion of the reaction, as monitored by thin-layer chromatography (TLC), quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the Boc-protected this compound.[3]

Step 3: Deprotection of the Piperidine Nitrogen

-

Dissolve the Boc-protected intermediate in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

-

Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality in Experimental Choices

-

Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial to prevent its interference with the coupling and cyclization reactions. The Boc group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions without affecting the newly formed oxadiazole ring.

-

Coupling Agent (TBTU): TBTU is a highly efficient coupling agent that promotes the formation of the amide bond between the carboxylic acid and the amidoxime with minimal side reactions and high yields.[3]

-

One-Pot Acylation/Heterocyclization: Combining the acylation and cyclization steps into a one-pot procedure improves the overall efficiency of the synthesis by reducing the number of workup and purification steps.[3]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is not extensively published, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has shown significant promise in several therapeutic areas, most notably in oncology.

Antiproliferative Activity as Tubulin Inhibitors

A significant breakthrough in understanding the therapeutic potential of this scaffold came with the discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of antiproliferative agents.[3][4] These compounds have been shown to act as tubulin inhibitors.[3][4]

Mechanism of Action: Tubulin Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides demonstrated that these compounds inhibit tubulin polymerization, leading to an increase in the number of cells in the mitotic phase.[3][4] This mechanism is a well-established strategy for cancer chemotherapy, with successful drugs like paclitaxel and vinca alkaloids targeting microtubule dynamics.

Experimental Protocol: Tubulin Polymerization Assay

To assess the tubulin inhibitory activity of a compound, a biochemical assay with purified tubulin can be performed.

-

Reagents and Materials: Purified tubulin, GTP, a polymerization buffer (e.g., PEM buffer), and a microplate reader capable of measuring absorbance at 340 nm.

-

Procedure: a. Prepare a solution of the test compound at various concentrations. b. In a 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control. c. Initiate the polymerization by adding the purified tubulin to each well. d. Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization. e. Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Hedgehog Pathway Antagonism

Patents have been filed for 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[5][6] The Hh pathway plays a crucial role in embryonic development, and its aberrant activation is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[5]

Mechanism of Action: Smoothened (Smo) Antagonism

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (Ptch) receptor. In the absence of the ligand, Ptch inhibits the activity of Smoothened (Smo). Ligand binding relieves this inhibition, allowing Smo to activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.

Compounds that act as Smo antagonists block the Hh pathway even in the presence of the ligand or in cases of inactivating mutations in Ptch. This makes them attractive therapeutic candidates for cancers driven by aberrant Hh signaling.

Experimental Workflow: Hedgehog Pathway Inhibition Assay

A common method to assess the inhibition of the Hh pathway is to use a cell line with a reporter gene under the control of a Gli-responsive promoter.

Caption: Workflow for a Hedgehog signaling pathway reporter assay.

Structure-Activity Relationships (SAR)

While a detailed SAR for this compound itself is not available, studies on analogous series of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives have provided valuable insights.

For the antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR studies have revealed that modifications at two key positions can significantly impact activity:

-

The 3-position of the 1,2,4-oxadiazole ring: The nature of the substituent at this position influences the potency of the compound. Aromatic groups have been found to be beneficial.[3]

-

The substituent on the carboxamide nitrogen of the piperidine ring: This part of the molecule also plays a crucial role in determining the antiproliferative activity.[3]

These findings suggest that a systematic exploration of different substituents at the 3-position of the oxadiazole ring and on the piperidine nitrogen is a viable strategy for optimizing the biological activity of this class of compounds. The ethyl group in this compound represents one such variation at the 3-position.

Future Directions and Conclusion

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available literature on its analogs strongly suggests that these compounds can exhibit potent biological activities, including tubulin polymerization inhibition and Hedgehog pathway antagonism.

Future research on this compound should focus on:

-

Definitive Synthesis and Characterization: A detailed report on the synthesis and full spectroscopic characterization of the title compound is needed to provide a solid foundation for further studies.

-

Comprehensive Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity. Mechanistic studies, including tubulin polymerization assays and Hedgehog pathway reporter assays, should be conducted to elucidate its mode of action.

-

In Vivo Efficacy Studies: Promising in vitro activity should be followed up with in vivo studies in relevant animal models of cancer to assess its therapeutic potential.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of oxadiazole derivatives, the potential of this compound and its analogs in other disease areas, such as neurodegenerative and inflammatory disorders, should also be investigated.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.). Retrieved from [Link]

- US5043345A - Piperidine compounds and their preparation and use - Google Patents. (n.d.).

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review - ResearchGate. (2025-10-30). Retrieved from [Link]

- WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents. (n.d.).

- WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents. (n.d.).

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed. (2014-09-15). Retrieved from [Link]

-

Full article: Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (2023-09-23). Retrieved from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]

- 6. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]

Discovery and history of 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides

An In-Depth Technical Guide to the Discovery and History of 4-(1,2,4-Oxadiazol-5-yl)piperidine Carboxamides

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and development of 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides, a novel chemotype with significant therapeutic potential. We will explore the historical context of the core heterocyclic scaffolds, detail the seminal discovery of this compound class as potent antiproliferative agents, and elucidate the synthetic pathways developed for their creation. A central focus will be placed on the structure-activity relationship (SAR) studies that guided the optimization of these molecules into potent tubulin inhibitors. This guide includes detailed experimental protocols, data summaries, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this promising class of compounds.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamide core represents a compelling fusion of two such "privileged" structures: the 1,2,4-oxadiazole ring and the piperidine carboxamide scaffold.

-

The 1,2,4-Oxadiazole Ring: First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole heterocycle remained a chemical curiosity for decades.[1] It was not until the mid-20th century that its utility in drug discovery was recognized.[1] This five-membered heterocycle is a valuable bioisostere of ester and amide functionalities, offering enhanced metabolic stability by being resistant to hydrolysis.[2] Its rigid structure and ability to participate in hydrogen bonding have led to its incorporation into a wide array of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[2][3][4]

-

The Piperidine Carboxamide Scaffold: The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[5][6] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[6] When combined with a carboxamide group, the scaffold provides a robust framework with hydrogen bond donors and acceptors, enabling strong and specific binding to enzyme active sites or receptors.[7]

The convergence of these two moieties creates a novel molecular architecture with significant potential for therapeutic intervention, most notably realized in the field of oncology.

The Seminal Discovery: A New Class of Tubulin Inhibitors

The emergence of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a distinct and potent class of antiproliferative agents was a result of targeted screening and subsequent mechanistic investigation. A 2014 study published in Bioorganic & Medicinal Chemistry Letters detailed the discovery of this new chemotype.[8][9] Initial screening efforts against the DU-145 human prostate cancer cell line identified early hits from this chemical class.[8][9]

Subsequent biological profiling, including COMPARE analysis, strongly suggested that these compounds exerted their antiproliferative effects by acting as tubulin inhibitors.[8][9] This hypothesis was rigorously confirmed through direct biochemical assays using purified tubulin, which demonstrated the compounds' ability to inhibit microtubule polymerization. Further validation in cell-based assays showed a marked increase in the population of mitotic cells following treatment, a hallmark of agents that disrupt the mitotic spindle.[8][9] This discovery established the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold as a legitimate and promising starting point for the development of novel anticancer therapeutics.[8]

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin inhibitors are a clinically validated class of chemotherapeutic agents. They function by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization or depolymerization of tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Caption: Mechanism of action for the tubulin-inhibiting carboxamides.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamide library was achieved through a logical and efficient multi-step sequence. The causality behind this approach is rooted in building complexity step-wise, starting from commercially available materials and forming the key heterocyclic ring system through a reliable cyclization reaction.

A general synthetic pathway involves three key stages:

-

Formation of the Amidoxime: The synthesis begins with a substituted benzonitrile, which is reacted with hydroxylamine to generate the corresponding amidoxime. This intermediate is crucial as it provides the N-O unit required for the oxadiazole ring.

-

Oxadiazole Ring Formation: The core 4-(1,2,4-oxadiazol-5-yl)piperidine structure is constructed via a one-pot acylation and heterocyclization reaction. A Boc-protected piperidine-4-carboxylic acid is activated and coupled with the amidoxime, which then undergoes an intramolecular cyclization to form the 1,2,4-oxadiazole ring.

-

Carboxamide Formation: Following the removal of the Boc protecting group, the resulting piperidine amine is reacted with various isocyanates or carbamoyl chlorides to generate the final target carboxamide compounds.

Caption: General synthetic workflow for target compound synthesis.

Structure-Activity Relationship (SAR) and Optimization

Following the identification of the initial hits, a systematic SAR-guided optimization was undertaken to improve potency.[8] The researchers employed a "two-vector" optimization strategy, independently modifying the substituents on the 1,2,4-oxadiazole ring (derived from the benzonitrile) and the terminal fragment of the carboxamide (derived from the isocyanate).[8] This logical approach allows for the efficient exploration of chemical space to identify key structural features that enhance biological activity.

The initial starting point for optimization was a compound bearing a 4-fluorophenyl group on the oxadiazole ring.[8] The subsequent SAR campaign explored various aromatic and aliphatic substituents at both ends of the molecule. This led to the discovery that combining the independently optimized fragments had an additive effect, resulting in compounds with significantly improved potency.[8] The most active compound identified, 12a , achieved a 120 nM potency in the antiproliferative assay, representing a more than tenfold improvement over the initial hits.[8]

Summary of SAR Data

The following table summarizes the structure-activity relationships for a selection of key compounds against the DU-145 prostate cancer cell line.

| Compound ID | R1 (Substituent on Oxadiazole) | R2 (Substituent on Carboxamide) | GI₅₀ (µM) |

| 8a | 4-Fluorophenyl | Phenyl | 1.5 |

| 8f | 4-Fluorophenyl | 4-Chlorophenyl | 0.95 |

| 8j | 4-Fluorophenyl | 3,4-Dichlorophenyl | 0.42 |

| 11c | 4-Chlorophenyl | Phenyl | 1.1 |

| 11d | 3,4-Dichlorophenyl | Phenyl | 0.55 |

| 12a | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | 0.12 |

Data sourced from Krasavin et al., 2014. GI₅₀ represents the concentration required to inhibit cell growth by 50%.[8]

The data clearly indicates that electron-withdrawing groups, particularly chlorine atoms, on both aromatic rings are highly favorable for antiproliferative activity. The disubstituted 3,4-dichloro pattern on both the phenyl-oxadiazole and the terminal phenyl-carboxamide moieties proved to be the optimal combination, culminating in the highly potent compound 12a .[8]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and clearly defined.

Protocol: Synthesis of 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine (Amine Intermediate 4)

This protocol describes the synthesis of a key intermediate used in the preparation of the final carboxamide library.[8]

Step 1: Synthesis of 4-Fluorobenzamidoxime (5)

-

Dissolve 4-fluorobenzonitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amidoxime, which can be used without further purification.

Step 2: Synthesis of Boc-protected 4-[3-(p-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (6)

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq) and triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add 4-fluorobenzamidoxime (5) (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and stir for 12-16 hours.

-

Cool the reaction, dilute with DCM, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate (6).

Step 3: Boc Deprotection to Yield Amine (4)

-

Dissolve the Boc-protected intermediate (6) in a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Evaporate the solvent under reduced pressure to yield the hydrochloride salt of the desired amine (4) as a solid.

Protocol: Antiproliferative Activity Assay (Sulforhodamine B Assay)

This protocol outlines a standard method for assessing the cytotoxic/cytostatic activity of the synthesized compounds against an adherent cancer cell line (e.g., DU-145).

-

Cell Plating: Seed DU-145 cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-